4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Description
4,4'-Di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (abbreviated as tBuBpyCamCN in some sources ) is a substituted 2,2'-bipyridine derivative. Its structure features two electron-donating tert-butyl groups at the 4,4' positions and a cyano-carboximidamide moiety at the 6-position of one pyridine ring. The tert-butyl groups enhance solubility in non-polar solvents, while the carboximidamide and cyano substituents introduce strong σ-donor and π-acceptor capabilities, making it a versatile ligand in coordination chemistry.
Synthesis: The compound is synthesized via bromination and subsequent substitution reactions starting from 4,4'-di-tert-butyl-2,2'-bipyridine 1-oxide . The final product is characterized by NMR, X-ray crystallography (using tools like SHELX ), and mass spectrometry.
Properties
IUPAC Name |
4-tert-butyl-6-(4-tert-butylpyridin-2-yl)-N'-cyanopyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-19(2,3)13-7-8-23-15(9-13)16-10-14(20(4,5)6)11-17(25-16)18(22)24-12-21/h7-11H,1-6H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVYVQLBVTSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(C)(C)C)C(=NC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyridine Core Functionalization
The 2,2'-bipyridine scaffold is pre-functionalized with tert-butyl groups at the 4 and 4' positions. This is typically achieved via Ullmann-type coupling or Suzuki-Miyaura cross-coupling between halogenated pyridine precursors and tert-butylboronic acids. For example, 4-bromo-6-(4-tert-butylpyridin-2-yl)pyridine-2-carboxylic acid serves as a key intermediate, enabling subsequent derivatization at the 6-position.
Carboxylic Acid Activation
The carboxylic acid group at position 6 is activated to enhance electrophilicity for nucleophilic attack. Two primary methods are documented:
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Imidoyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a reactive imidoyl chloride.
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CDI-Mediated Activation : Carbonyldiimidazole (CDI) reacts with the acid to form an imidazolide intermediate, which facilitates coupling with nitrogen nucleophiles.
Carboximidamide Formation Strategies
Amidoxime Coupling (CDI Route)
A method adapted from chalcone/aryl carboximidamide synthesis involves reacting the activated bipyridine carbonyl with amidoximes:
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Activation : The carboxylic acid (1.5 mmol) is treated with CDI (1.8 mmol) in acetonitrile at room temperature for 30–60 minutes.
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Nucleophilic Attack : Amidoximes (e.g., N-cyanoamidoxime, 1.5 mmol) are added, and the mixture is stirred for 3 hours.
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Isolation : The precipitate is filtered, washed with cold acetonitrile, and recrystallized.
Key Reaction Parameters :
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Solvent: Acetonitrile (polar aprotic) enhances electrophilicity.
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Temperature: Room temperature avoids decomposition of the N-cyano group.
Imidoyl Chloride Aminolysis (SOCl₂ Route)
This method mirrors the synthesis of N,N'-bis(2,6-diisopropylphenyl)pyridine-4-carboximidamide:
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Imidoyl Chloride Synthesis : The carboxylic acid (25 mmol) is refluxed with excess SOCl₂ to form the imidoyl chloride.
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Amine Coupling : The chloride intermediate reacts with 2,6-di-tert-butylaniline (28 mmol) in dry toluene with triethylamine (Et₃N) as a base.
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Cyano Group Introduction : A substitution or condensation step introduces the N-cyano moiety, potentially via reaction with cyanamide (NH₂CN) under controlled pH.
Challenges :
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Steric hindrance from tert-butyl groups slows reaction kinetics.
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Cyanamide’s instability necessitates inert atmospheres and low temperatures.
Optimization and Mechanistic Insights
Solvent and Base Effects
Regioselectivity and Byproduct Control
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Positional Isomerism : The 2,2'-bipyridine symmetry reduces regioselectivity issues, but tert-butyl groups may direct electrophilic substitution to the 6-position.
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Byproduct Mitigation : Excess amidoxime (1.2 eq.) and slow addition rates minimize oligomerization.
Crystallization and Purification
Solvent Systems
Analytical Characterization
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X-ray Diffraction : Confirms Z-anti configuration of the carboximidamide group, with C—N bond lengths of 1.286–1.368 Å.
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NMR Spectroscopy : Distinct signals for tert-butyl (δ 1.30 ppm, d, J = 7 Hz) and pyridine protons (δ 8.5–9.0 ppm).
Comparative Analysis of Methods
Industrial and Environmental Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide primarily undergoes cross-electrophile coupling reactions. These reactions involve the coupling of aryl and alkyl halides in the presence of nickel catalysts .
Common Reagents and Conditions
The common reagents used in these reactions include nickel catalysts, such as nickel(II) chloride ethylene glycol dimethyl ether complex, and various aryl and alkyl halides . The reactions are typically carried out under mild conditions with in-situ bromination enabling formal cross-electrophile coupling of alcohols with aryl and alkenyl halides .
Major Products
The major products formed from these reactions are diverse aryl and alkyl halides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide exerts its effects involves its role as a ligand in nickel-catalyzed reactions. The compound coordinates with nickel to form a complex that facilitates the cross-electrophile coupling of aryl and alkyl halides . This process involves the activation of the halides and the subsequent formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tBuBpyCamCN with structurally related 2,2'-bipyridine derivatives, highlighting substituent effects, electronic properties, and applications:
Key Comparative Insights:
Substituent Effects: tBuBpyCamCN’s tert-butyl groups confer superior solubility in organic media compared to hydrophilic derivatives like dcbpy . The cyano-carboximidamide group in tBuBpyCamCN enhances metal-ligand binding stability versus simpler substituents (e.g., methyl in dmbpy).
Electronic Properties: dcbpy’s carboxylic acid groups withdraw electron density, reducing metal-centered redox activity, whereas tBuBpyCamCN’s electron-donating tert-butyl groups stabilize low-oxidation-state metals . PyBCamCN’s dual cyano-carboximidamide groups create stronger π-acceptor behavior than tBuBpyCamCN, favoring electron-deficient metal centers.
Applications :
- tBuBpyCamCN is prominent in cross-electrophile coupling (CEC) reactions due to its ability to stabilize Ni(0)/Ni(I) intermediates .
- dcbpy is preferred in DSSCs for anchoring to TiO2 surfaces via carboxylate linkages .
- PyBCamCN ’s redox versatility makes it suitable for electrocatalytic CO2 reduction .
Research Findings and Structural Analysis
- Coordination Chemistry : X-ray studies (using SHELX ) reveal that tBuBpyCamCN adopts a distorted octahedral geometry when complexed with transition metals like Ni or Cu, with the carboximidamide moiety participating in hydrogen bonding.
- Computational Insights: Density functional theory (DFT) calculations (e.g., Becke’s hybrid functionals ) predict that the cyano group in tBuBpyCamCN lowers the LUMO energy, facilitating electron transfer in catalytic cycles.
Biological Activity
4,4'-Di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (often abbreviated as tBuBpyCamCN) is a chemical compound notable for its application as a ligand in nickel-catalyzed cross-electrophile coupling reactions. While the primary focus has been on its catalytic properties, emerging research suggests potential biological activities that warrant further exploration.
- Molecular Formula : C16H20N4
- Molecular Weight : 335.46 g/mol
- Appearance : White to light yellow powder or crystals
- Purity : Typically exceeds 95% as determined by HPLC
Biological Activity Overview
Although specific biological activities of this compound are not extensively documented, related compounds with similar structural features have exhibited noteworthy biological properties. These include interactions with various biological targets that may influence enzyme activity or cellular processes.
Potential Biological Activities
- Enzyme Inhibition : Compounds with carboximidamide functionalities have been studied for their ability to inhibit specific enzymes. For instance, derivatives of carboximidamides have shown promise in inhibiting SMYD2, a histone methyltransferase implicated in cancer progression .
- Cell Viability Effects : Studies indicate that related compounds can alter cell size and shape and significantly reduce cell viability in cancer cell lines. For example, certain thiourea derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells at concentrations leading to apoptosis .
- Anti-inflammatory Activity : Some derivatives have shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound may contribute to its biological activity:
- Bulky tert-butyl Groups : These groups enhance steric hindrance and may stabilize reactive intermediates during catalytic cycles.
- Cyano Group : The presence of the cyano group could influence electronic properties and reactivity towards biological targets.
Comparative Analysis with Related Compounds
The following table summarizes relevant compounds that share structural similarities with this compound and their associated biological activities.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide | Structure | Moderate enzyme inhibition |
| 4-Phenyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide | Structure | Cytotoxic effects on cancer cells |
| 4-Ethyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide | Structure | Anti-inflammatory properties |
Case Studies
- SMYD2 Inhibition Study : Research has indicated that derivatives with carboximidamide groups effectively inhibit SMYD2 with varying potencies. The meta-substituted phenyl derivative displayed the highest binding efficiency (IC50 = 0.8 µM) .
- Cytotoxicity Assessment : A study on thiourea derivatives revealed significant cytotoxic effects on MCF-7 cells at concentrations leading to increased LDH enzyme activity indicative of cell membrane damage .
- Inflammatory Response Modulation : Compounds tested against TNF-α and IL-6 showed promising results in reducing inflammatory markers compared to standard treatments like dexamethasone .
Q & A
Q. What is the primary role of 4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (tBuBpyCamCN) in reductive cross-electrophile coupling (CEC) reactions?
tBuBpyCamCN serves as a ligand in transition-metal-catalyzed CEC reactions, particularly for forming C(sp²)-C(sp³) bonds in drug discovery applications. Its electron-withdrawing cyano group and bulky tert-butyl substituents stabilize metal centers (e.g., cobalt or nickel), enhancing catalytic activity and selectivity. This ligand design mitigates side reactions like homocoupling by controlling redox potentials and steric accessibility .
Methodological Insight :
Q. How is tBuBpyCamCN synthesized, and what intermediates are critical?
A plausible route involves:
- Step 1 : Oxidation of 4,4'-di-tert-butyl-2,2'-bipyridine with 3-chloroperbenzoic acid to form the N-oxide intermediate.
- Step 2 : Chlorination using POCl₃ to introduce a reactive chloro group.
- Step 3 : Substitution with cyanamide to yield the final carboximidamide. Key intermediates include the N-oxide derivative and chlorinated bipyridine, which require purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques confirm the structural integrity of tBuBpyCamCN?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl protons at ~1.3 ppm, cyano group absence in proton spectra).
- GC-MS : Verify molecular ion peaks (e.g., m/z 200–300 range) and fragmentation patterns.
- X-ray crystallography (if crystallized): Resolve steric effects of tert-butyl groups on bipyridine planarity .
Advanced Questions
Q. How do tert-butyl and cyano substituents influence the electronic and steric properties of tBuBpyCamCN in metal complexes?
- Steric Effects : The tert-butyl groups hinder axial coordination, favoring planar geometry in metal complexes (e.g., Co²⁺ or Ni⁰), which improves regioselectivity in cross-coupling.
- Electronic Effects : The cyano group withdraws electron density, stabilizing low oxidation states (e.g., Ni⁰) and accelerating oxidative addition of aryl halides. Validation : Compare catalytic turnover rates with analogs like 4,4'-dimethyl-2,2'-bipyridine (less steric bulk) or non-cyano ligands .
Q. What challenges arise when scaling up tBuBpyCamCN synthesis, and how can they be addressed?
- Challenge 1 : Low yields in chlorination (Step 2) due to competing side reactions. Solution : Use excess POCl₃ and controlled heating (60–80°C).
- Challenge 2 : Purification of polar intermediates (e.g., N-oxide). Solution : Employ gradient elution (hexane → ethyl acetate) with silica gel chromatography .
Q. How does tBuBpyCamCN perform in photoredox catalysis compared to traditional ligands like dtbbpy?
tBuBpyCamCN outperforms dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in visible-light-driven reactions due to:
- Extended π-conjugation from the carboximidamide group, enhancing light absorption.
- Improved charge separation in metal-to-ligand charge transfer (MLCT) states. Experimental Design : Compare reaction kinetics under identical photoredox conditions (e.g., [Ru(bpy)₃]²⁺ as a photosensitizer) .
Q. How should researchers resolve contradictions in catalytic efficiency reported for tBuBpyCamCN across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
